3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or related reagents.
Attachment of the Naphthyloxy Group: The naphthyloxy group can be attached through etherification reactions involving naphthol derivatives and suitable alkylating agents.
Incorporation of the Phenyl Group: The phenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole: Unique due to its combination of functional groups.
2-[(1-naphthyloxy)methyl]oxirane: Similar in having a naphthyloxy group but differs in the presence of an oxirane ring.
2-chloro-3-(methylsulfanyl)quinoxaline: Contains a methylsulfanyl group but has a quinoxaline core instead of a triazole ring.
Properties
IUPAC Name |
3-methylsulfanyl-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-25-20-22-21-19(23(20)16-10-3-2-4-11-16)14-24-18-13-7-9-15-8-5-6-12-17(15)18/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZGDIFVFRKLTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)COC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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